Deramciclane Fumarate: A Technical Overview of its Anxiolytic Mechanism of Action
Deramciclane Fumarate: A Technical Overview of its Anxiolytic Mechanism of Action
Abstract
Deramciclane (B39774) is a novel, non-benzodiazepine psychoactive compound investigated for its anxiolytic properties. Its mechanism of action diverges significantly from traditional anxiolytics, centering on the modulation of the serotonin (B10506) system. This technical guide provides an in-depth analysis of deramciclane's core mechanism, supported by quantitative data from in vitro, preclinical, and clinical studies. The primary mechanism involves a dual action on serotonin 2 receptors: it functions as a potent antagonist at the 5-HT2A receptor and as an inverse agonist at the 5-HT2C receptor.[1][2][3][4] This profile is supplemented by secondary activities, including high affinity for sigma receptors and inhibition of GABA reuptake.[4][5] While deramciclane demonstrated anxiolytic effects in animal models and initial clinical trials for Generalized Anxiety Disorder (GAD), it did not separate from placebo in larger Phase III trials.[6][7][8] This document details the pharmacological data, experimental methodologies, and signaling pathways that define the anxiolytic potential of deramciclane for an audience of researchers and drug development professionals.
Core Pharmacological Profile: Dual Serotonin Receptor Modulation
The anxiolytic activity of deramciclane is primarily attributed to its high-affinity interaction with two key serotonin receptor subtypes, 5-HT2A and 5-HT2C, which are G-protein coupled receptors implicated in the regulation of mood and anxiety.[1][4]
5-HT2C Receptor Inverse Agonism
Hyperactivity of the 5-HT2C receptor system is strongly associated with the pathophysiology of anxiety.[9][10][11] Deramciclane acts as an inverse agonist at this receptor. Unlike a neutral antagonist that simply blocks agonist binding, an inverse agonist reduces the receptor's constitutive (basal) activity. This was demonstrated in phosphoinositide hydrolysis assays, where deramciclane not only antagonized serotonin-stimulated activity but also decreased basal signaling by up to 33%.[1] This reduction in the tonic activity of 5-HT2C receptors is believed to be a key contributor to its anxiolytic effect.[1][12]
Table 1: In Vitro 5-HT2C Receptor Activity of Deramciclane
| Receptor | Assay System | Pharmacological Parameter | Value | Reference |
|---|---|---|---|---|
| 5-HT2C | 5-HT-Stimulated Phosphoinositide Hydrolysis | Antagonism (IC₅₀) | 168 nM | [1] |
| 5-HT2C | Basal Phosphoinositide Hydrolysis (Choroid Plexus) | Inverse Agonism (EC₅₀) | 93 nM |[1] |
Caption: 5-HT2C receptor signaling and the inhibitory action of Deramciclane.
5-HT2A Receptor Antagonism
Deramciclane also acts as a potent antagonist at 5-HT2A receptors.[5][6][7] While the role of 5-HT2A antagonism in anxiety is complex, it is a mechanism shared by several effective antidepressant and antipsychotic agents with anxiolytic properties.[5][13] Blockade of 5-HT2A receptors can modulate downstream dopaminergic and glutamatergic pathways, contributing to a reduction in anxiety and an improvement in mood. Positron Emission Tomography (PET) studies in humans have confirmed that orally administered deramciclane penetrates the blood-brain barrier and achieves significant occupancy of cortical 5-HT2A receptors.[14]
Secondary Pharmacological Targets
In addition to its primary effects on serotonin receptors, deramciclane displays a broader pharmacological profile that may contribute to its overall effects. It exhibits high affinity for sigma-1 receptors and functions as an inhibitor of high-affinity synaptosomal GABA reuptake.[4][5] It also possesses low to moderate affinity for dopamine (B1211576) D1/D2 and histamine (B1213489) H1 receptors.[4][5] Some evidence also suggests an inhibitory effect on NMDA receptor function.[15]
In Vivo Receptor Engagement and Pharmacokinetics
The translation of in vitro activity to in vivo effect is dependent on the drug's ability to reach its target and its pharmacokinetic properties.
Preclinical and Clinical Receptor Occupancy
Studies in both animals and humans have demonstrated that deramciclane achieves substantial receptor occupancy at clinically relevant doses. In rats, single doses resulted in high occupancy of both 5-HT2A and 5-HT2C receptors in the brain.[1] In humans, PET imaging showed a clear dose-dependent occupancy of 5-HT2A receptors in the frontal cortex.[14]
Table 2: In Vivo Receptor Occupancy of Deramciclane
| Species | Receptor | Dose / Plasma Concentration | Max. Occupancy (%) | Method | Reference |
|---|---|---|---|---|---|
| Rat | 5-HT2C | 0.5 mg/kg (single dose) | 45% | Receptor Autoradiography | [1] |
| Rat | 5-HT2C | 10 mg/kg (single dose) | 79% | Receptor Autoradiography | [1] |
| Rat | 5-HT2A | 10 mg/kg (single dose) | 78% | Receptor Autoradiography | [1] |
| Human | 5-HT2A | 21 ng/mL (plasma conc.) | 50% | PET with [11C]-NMSP | [14] |
| Human | 5-HT2A | 70 ng/mL (plasma conc.) | 90% | PET with [11C]-NMSP |[14] |
Human Pharmacokinetic Profile
Deramciclane exhibits linear and dose-proportional pharmacokinetics at steady-state.[2] It is readily absorbed and has a sufficiently long half-life to allow for twice-daily dosing. Its principal metabolite is N-desmethylderamciclane.[16] While it is a weak inhibitor of the CYP2D6 enzyme, it does not significantly affect CYP3A4.[4][17]
Table 3: Human Pharmacokinetic Parameters of Deramciclane
| Parameter | Value | Reference |
|---|---|---|
| Time to Peak Plasma Conc. (Tmax) | 2 - 4 hours | [4] |
| Elimination Half-life (t½) | ~20 - 30 hours | [2][16][18] |
| Oral Bioavailability (Tablet) | ~36% | [4][16] |
| Primary Metabolite | N-desmethylderamciclane | [16] |
| CYP450 Interaction | Weak inhibitor of CYP2D6 |[17] |
Evidence from Preclinical and Clinical Studies
Anxiolytic Activity in Animal Models
Deramciclane has demonstrated anxiolytic-like effects across a range of validated preclinical assays, including the Vogel's punished drinking test, social interaction test, and marble-burying behavior.[8] Studies using the Geller-Seifter conflict test further support the anxiolytic potential of 5-HT2C receptor antagonists.[12]
Clinical Efficacy in Generalized Anxiety Disorder (GAD)
The anxiolytic potential of deramciclane was evaluated in patients with GAD. An 8-week, double-blind, placebo-controlled, dose-finding study provided evidence of efficacy.[6][7] Doses of 30 mg/day and 60 mg/day showed clinically relevant improvements, with the 60 mg/day dose achieving statistical significance over placebo in reducing the total Hamilton Anxiety Rating Scale (HAM-A) score.[6][7] Both doses produced significant improvements in the psychic anxiety subscale of the HAM-A.[6][7] The drug was generally well-tolerated, with headache being the most common adverse event, and no withdrawal reactions were observed upon abrupt discontinuation.[6][7] Despite these promising early results, a combined analysis of subsequent Phase III trials failed to demonstrate a statistically significant separation from placebo, and development was discontinued.[8]
Table 4: Efficacy of Deramciclane in Generalized Anxiety Disorder (8-Week Dose-Finding Study)
| Treatment Group (per day) | Change from Baseline in HAM-A Total Score (Mean) | p-value vs. Placebo (Total Score) | p-value vs. Placebo (Psychic Anxiety Factor) | Reference |
|---|---|---|---|---|
| Placebo | -8.9 | - | - | [6][7] |
| Deramciclane 10 mg | -9.6 | Not Significant | Not Significant | [6][7] |
| Deramciclane 30 mg | -11.9 | 0.059 | < 0.05 | [6][7] |
| Deramciclane 60 mg | -12.4 | 0.024 | < 0.05 |[6][7] |
Key Experimental Methodologies
Phosphoinositide Hydrolysis Assay
This assay was used to quantify deramciclane's functional activity at the 5-HT2C receptor.[1]
-
Principle: 5-HT2C receptors are coupled to Gq/11 proteins, which activate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). The accumulation of radiolabeled inositol phosphates is measured as an indicator of receptor activation.
-
Protocol Outline:
-
Choroid plexus tissue from rat brains, which is rich in 5-HT2C receptors, is dissected and homogenized.
-
The tissue is pre-incubated with [³H]-myo-inositol to label the cellular phosphoinositide pool.
-
The tissue is then incubated with deramciclane (for inverse agonism) or with serotonin in the presence of varying concentrations of deramciclane (for antagonism).
-
The reaction is stopped, and the accumulated [³H]-inositol phosphates are separated from free [³H]-myo-inositol using anion-exchange chromatography.
-
Radioactivity is quantified by liquid scintillation counting to determine IC₅₀ and EC₅₀ values.
-
Human PET Study Protocol
This non-invasive imaging technique was used to measure 5-HT2A receptor occupancy in the human brain.[14]
-
Principle: A radiolabeled ligand that binds specifically to the target receptor (in this case, [11C]-N-methyl spiperone (B1681076) for 5-HT2A receptors) is administered. The PET scanner detects the radiation, allowing for quantification of receptor binding. A competing drug like deramciclane will displace the radioligand, and the reduction in signal is used to calculate receptor occupancy.
-
Protocol Outline:
-
Healthy male volunteers undergo a baseline PET scan with [11C]-NMSP to measure initial receptor availability.
-
Subjects are administered a single oral dose of deramciclane (e.g., 20, 50, or 150 mg).
-
Repeat PET scans are performed at specific time points post-dosing (e.g., 3 and 6 hours).
-
Blood samples are taken concurrently to measure plasma concentrations of deramciclane.
-
Receptor occupancy is calculated by comparing the binding potential of the radioligand before and after deramciclane administration, using a reference region with low receptor density (e.g., cerebellum).
-
GAD Clinical Trial Design Workflow
The dose-finding study for deramciclane in GAD followed a standard, rigorous design to assess efficacy and safety.[6][7]
Caption: Workflow for the Phase II dose-finding clinical trial in GAD.
Summary and Conclusion
The mechanism of action of deramciclane fumarate (B1241708) in anxiety is centered on its unique profile as a high-affinity 5-HT2A receptor antagonist and 5-HT2C receptor inverse agonist. In vitro functional assays confirm its ability to reduce the basal constitutive activity of 5-HT2C receptors, a key pathway implicated in anxiogenesis. In vivo studies in animals and humans demonstrate that deramciclane achieves significant target engagement in the central nervous system. This pharmacological profile translated to anxiolytic-like effects in preclinical models and promising efficacy signals in an early-phase clinical trial for Generalized Anxiety Disorder. Despite this, the compound ultimately failed to meet its primary endpoints in larger pivotal trials. The comprehensive data available for deramciclane nevertheless provide valuable insights into the therapeutic potential of dual 5-HT2A/2C modulation for the treatment of anxiety disorders and serve as an important case study for drug development professionals.
References
- 1. Deramciclane, a putative anxiolytic drug, is a serotonin 5-HT2C receptor inverse agonist but fails to induce 5-HT2C receptor down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and safety of deramciclane during multiple oral dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Deramciclane - Wikipedia [en.wikipedia.org]
- 5. An Assessment of the Antidepressant Potential of Deramciclane in Two Animal Tests [xiahepublishing.com]
- 6. Deramciclane in the treatment of generalized anxiety disorder: a placebo-controlled, double-blind, dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 8. Xia & He Publishing [xiahepublishing.com]
- 9. Anxiolytic activity of a novel potent serotonin 5-HT2C receptor antagonist FR260010: a comparison with diazepam and buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What are 5-HT2C receptor antagonists and how do they work? [synapse.patsnap.com]
- 11. Anxiolytic effects of 5-HT₁A receptors and anxiogenic effects of 5-HT₂C receptors in the amygdala of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evidence that 5-HT2c receptor antagonists are anxiolytic in the rat Geller-Seifter model of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Brain 5-HT2A receptor occupancy of deramciclane in humans after a single oral administration--a positron emission tomography study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Deramciclane inhibits N-methyl-D-aspartate receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of deramciclane, a novel anxiolytic agent, after intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of the novel anxiolytic drug deramciclane on cytochrome P(450) 2D6 activity as measured by desipramine pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics of deramciclane and N-desmethylderamciclane after single and repeated oral doses in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
